molecular formula C14H9Cl3F3NO B2863897 3-Chloro-2-[1-(2,4-dichlorophenoxy)ethyl]-5-(trifluoromethyl)pyridine CAS No. 865657-89-2

3-Chloro-2-[1-(2,4-dichlorophenoxy)ethyl]-5-(trifluoromethyl)pyridine

Cat. No.: B2863897
CAS No.: 865657-89-2
M. Wt: 370.58
InChI Key: LLZFUQPAUJXDMD-UHFFFAOYSA-N
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Description

3-Chloro-2-[1-(2,4-dichlorophenoxy)ethyl]-5-(trifluoromethyl)pyridine is a complex organic compound that belongs to the class of chlorinated pyridines. This compound is characterized by the presence of multiple halogen atoms, including chlorine and fluorine, which contribute to its unique chemical properties. It is often used as an intermediate in the synthesis of various agrochemicals and pharmaceuticals due to its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-[1-(2,4-dichlorophenoxy)ethyl]-5-(trifluoromethyl)pyridine typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of 2,4-dichlorophenol with 3-chloro-5-(trifluoromethyl)pyridine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. For example, continuous flow reactors can be used to optimize reaction conditions and improve yield. Additionally, the use of catalysts and advanced purification techniques can enhance the overall efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-[1-(2,4-dichlorophenoxy)ethyl]-5-(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms in the compound can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.

    Reduction: Reduction reactions can convert the compound into less oxidized forms, often involving the use of reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydride or potassium tert-butoxide in solvents like tetrahydrofuran (THF) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can produce corresponding oxides or reduced forms of the compound.

Scientific Research Applications

3-Chloro-2-[1-(2,4-dichlorophenoxy)ethyl]-5-(trifluoromethyl)pyridine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of agrochemicals, such as herbicides and insecticides, due to its effectiveness in controlling pests and weeds.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-5-(trifluoromethyl)pyridine: A related compound with similar chemical properties but fewer chlorine atoms.

    2,4-Dichlorophenoxyacetic acid: Another chlorinated compound used in agrochemicals, but with a different structure and mode of action.

Uniqueness

3-Chloro-2-[1-(2,4-dichlorophenoxy)ethyl]-5-(trifluoromethyl)pyridine is unique due to its combination of multiple halogen atoms, which confer distinct reactivity and stability. This makes it particularly valuable in the synthesis of complex molecules and in applications requiring high chemical resistance.

Properties

IUPAC Name

3-chloro-2-[1-(2,4-dichlorophenoxy)ethyl]-5-(trifluoromethyl)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Cl3F3NO/c1-7(22-12-3-2-9(15)5-10(12)16)13-11(17)4-8(6-21-13)14(18,19)20/h2-7H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLZFUQPAUJXDMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=C(C=N1)C(F)(F)F)Cl)OC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Cl3F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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